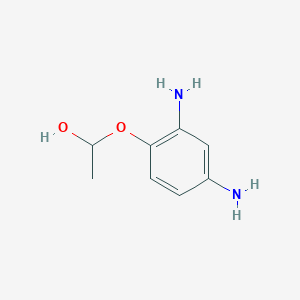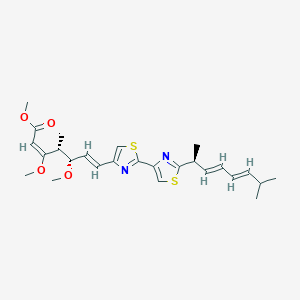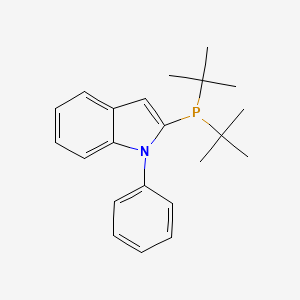
2-(DI-Tert-butylphosphino)-1-phenylindole
Overview
Description
Synthesis Analysis
- The synthesis of sterically crowded phospholes, like 2-(DI-Tert-butylphosphino)-1-phenylindole, often involves dehydrohalogenation reactions. For example, 1-(2,4-di-tert-butyl-6-methylphenyl)-3-methylphosphole, a related compound, was synthesized via dehydrohalogenation of 3,4-dibromophospholane (Quin et al., 1996).
Molecular Structure Analysis
- The molecular structure of phospholes is influenced by steric crowding. In the case of 1-(2,4,6-tri-tert-butylphenyl)-3-methylphosphole, X-ray analysis showed a significantly flattened phosphorus pyramid, indicating strong electron delocalization and characteristics of aromaticity (Keglevich et al., 1997).
Chemical Reactions and Properties
- Phospholes undergo various chemical reactions due to their unique electronic properties. For instance, the oxide of a similar phosphole showed stability and underwent Diels-Alder reactions, forming cycloadducts with other compounds (Quin et al., 1996).
Physical Properties Analysis
- The physical properties of phospholes, such as solubility and melting point, are influenced by their molecular structure. Steric crowding in these compounds often leads to solid state formation with distinct crystallization patterns (Quin et al., 1996).
Chemical Properties Analysis
- The chemical properties, like reactivity and stability, of phospholes are significantly impacted by their electronic structure. The flattened phosphorus pyramid, as seen in certain phospholes, suggests enhanced electron delocalization and aromatic character, affecting their reactivity (Keglevich et al., 1997).
Scientific Research Applications
1. Improved Synthesis of Free Fatty Acid 1 Receptor Agonists
This compound plays a role in the synthesis of free fatty acid 1 (FFA1) receptor agonists. A protocol using 2-(di-tert-butylphosphino)-N-phenylindole as a ligand in a Pd/Cu-catalyzed coupling process has shown improved efficiency, especially for substrates that failed under standard conditions (Christiansen, Due-Hansen, & Ulven, 2010).
2. Palladium Catalysts for Sonogashira Reactions
It is also used in palladium catalysts for the Sonogashira-Hagihara coupling of aryl and heteroaryl bromides with terminal alkynes. The compound allows efficient coupling in various conditions, demonstrating tolerance towards different functional groups (Torborg, Zapf, & Beller, 2008).
3. Synthesis of Substituted Oxindoles
In another application, it is used in a method for synthesizing oxindoles from α-chloroacetanilides. The process involves catalytic palladium acetate and 2-(di-tert-butylphosphino)biphenyl, converting α-chloroacetanilides to oxindoles with high functional group compatibility (Hennessy & Buchwald, 2003).
4. Biological Evaluation of Gold(I) Complexes
Gold(I) complexes with phosphine ligands, including compounds related to 2-(di-tert-butylphosphino)-1-phenylindole, have been studied for their biological properties. These complexes have shown substantial in vitro cytotoxicity against various human carcinoma cells, demonstrating potential as bioactive gold metallodrugs (Richert et al., 2021).
5. Synthesis of Benzo[b]furans
It has been used in a method for synthesizing 5-nitro-benzo[b]furans, showcasing its utility in organic synthesis and the creation of novel compounds (Bochicchio et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
2-(DI-Tert-butylphosphino)-1-phenylindole is an organic phosphine ligand . It primarily targets transition metals, forming coordination complexes . These complexes play a crucial role in various catalytic reactions .
Mode of Action
The compound interacts with its targets (transition metals) through coordination, where the phosphorus atom in the phosphine group forms a coordinate bond with the metal . This interaction results in the formation of a metal-ligand complex, which can facilitate various chemical transformations .
Result of Action
The molecular and cellular effects of 2-(DI-Tert-butylphosphino)-1-phenylindole’s action primarily involve the facilitation of various organic transformations. By forming complexes with transition metals, it can catalyze several types of coupling reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .
Action Environment
The action, efficacy, and stability of 2-(DI-Tert-butylphosphino)-1-phenylindole can be influenced by various environmental factors. For instance, it is sensitive to air , suggesting that its stability and activity might be compromised in the presence of oxygen. Moreover, it is soluble in strong polar organic solvents , which could impact its distribution and availability in different environments.
properties
IUPAC Name |
ditert-butyl-(1-phenylindol-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NP/c1-21(2,3)24(22(4,5)6)20-16-17-12-10-11-15-19(17)23(20)18-13-8-7-9-14-18/h7-16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZRDZCQFYUOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC2=CC=CC=C2N1C3=CC=CC=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457771 | |
| Record name | 2-(DI-TERT-BUTYLPHOSPHINO)-1-PHENYLINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(DI-Tert-butylphosphino)-1-phenylindole | |
CAS RN |
740815-37-6 | |
| Record name | 2-[Bis(1,1-dimethylethyl)phosphino]-1-phenyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=740815-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(DI-TERT-BUTYLPHOSPHINO)-1-PHENYLINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[Bis(2-methyl-2-propanyl)phosphino]-1-phenyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-prop-2-enylbutanediamide](/img/structure/B1244484.png)
![(4R, 5S, 6S)-3-[[(2R, 3R)-2-[[[(S)-2-amino-3-methyl-1-oxobutyl]amino]methyl]tetrahydro-3-furanyl]thio]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244489.png)
![(1R,8R,9S,10S,11R,12R,19R,20S,21S,22R)-9,10,11,20,21,22-hexahydroxy-3-[20-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhenicosyl]-14-[29-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytriacontyl]-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione](/img/structure/B1244490.png)
![[(1S,3S,5R,9R,10R,11R,13R,14S,15R,17S,18R,19R,23Z,25R,27S,29S,31S,33S,36S,37S,38R,41S,43S,49S)-37-acetyloxy-10,14,15,17,27,43-hexahydroxy-11-[(4S,5E)-4-hydroxy-2-methylideneocta-5,7-dienyl]-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate](/img/structure/B1244491.png)
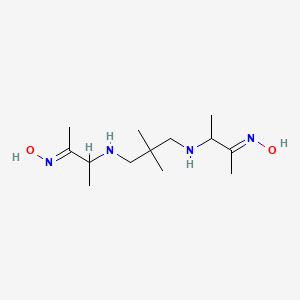
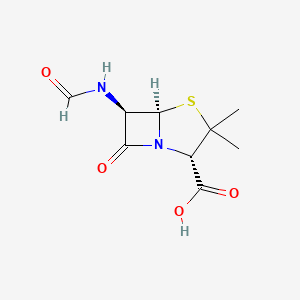
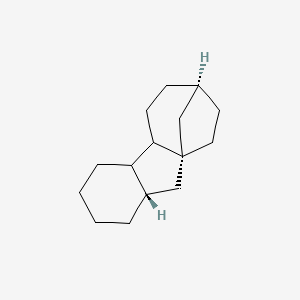

![2-(4-Fluorophenyl)-4-methoxy-3-(pyridin-4-YL)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B1244499.png)
